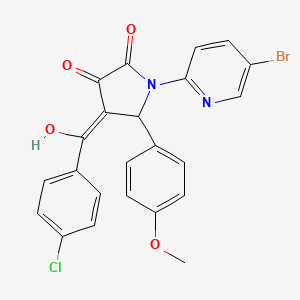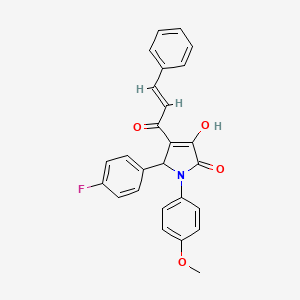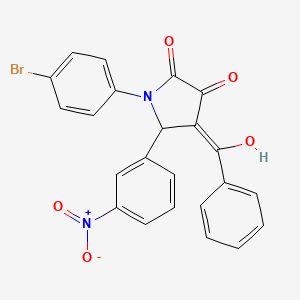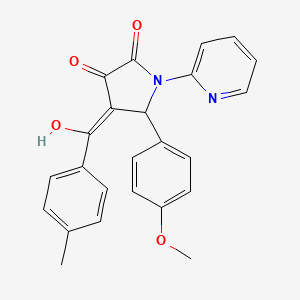![molecular formula C14H10ClIN2O2 B3918910 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3918910.png)
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide
Descripción general
Descripción
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide, also known as CIBO, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the class of benzimidazole derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of MMP-9, an enzyme that is involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide is its high potency. It has been shown to have a low IC50 value, indicating that it is effective at low concentrations. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to have a high selectivity for cancer cells, making it a potential candidate for cancer therapy. However, one of the major limitations of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide. One area of research could focus on improving the solubility of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide in aqueous solutions. Another area of research could focus on developing new derivatives of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide that have improved selectivity and potency. Additionally, future research could focus on exploring the potential use of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide in combination with other drugs for cancer therapy. Finally, future research could focus on exploring the potential use of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in scientific research. One of the major applications of 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2/c15-11-5-1-9(2-6-11)13(17)18-20-14(19)10-3-7-12(16)8-4-10/h1-8H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKAHQXYCJVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)I)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)I)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-iodobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide](/img/structure/B3918833.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3918838.png)

![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918853.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3918858.png)
![N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918863.png)
![4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide](/img/structure/B3918864.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3918878.png)

![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918900.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3918912.png)
![2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3918915.png)